8-Propyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
The compound “8-Propyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), an oxa (oxygen) atom, and a diaza (two nitrogen atoms) within the spirocyclic structure . It also has a thiophene ring, which is a type of aromatic compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of a spirocyclic structure, a thiophene ring, and a carboxylic acid group. The spirocyclic structure is a key feature of this molecule and would significantly influence its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups present in the molecule. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification or amide formation. The thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic. The spirocyclic structure might influence the compound’s conformational stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-propyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-7-17-8-5-16(6-9-17)18(12(11-22-16)15(20)21)14(19)13-4-3-10-23-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAORHQQOKWPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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